molecular formula C10H14F3N3O3 B6600437 tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate CAS No. 1909294-09-2

tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate

Cat. No. B6600437
CAS RN: 1909294-09-2
M. Wt: 281.23 g/mol
InChI Key: VENZMYIWZWASQA-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate (TBOC) is a synthetic compound with a wide range of applications in scientific research. It is a versatile reagent that has been used in various organic syntheses, such as the synthesis of polycyclic compounds. TBOC is also used in the development of novel pharmaceuticals, as well as in the synthesis of biologically active compounds. TBOC is a relatively new compound and is gaining increasing attention in scientific research.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate is not fully understood. However, it is believed that the reaction between the tert-butyl isocyanate and the 3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl ethyl carbonate produces an intermediate that is further reacted to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate are not well understood. However, it has been shown to have some effects on enzymes, proteins, and other cellular components. In particular, tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been shown to modulate the activity of some transcription factors, such as NF-κB and AP-1.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate is a useful reagent for laboratory experiments due to its high reactivity and stability. It is also relatively inexpensive and can be easily stored and handled. However, it is important to note that tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate is highly toxic and should be handled with care. In addition, it should not be used in experiments involving animals or humans.

Future Directions

The potential applications of tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate are still being explored. Future research may focus on the development of new syntheses of tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate and its derivatives, as well as the development of new pharmaceuticals and biologically active compounds. In addition, research may focus on the biochemical and physiological effects of tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate and its derivatives, as well as its potential applications in the development of new materials and technologies. Finally, research may focus on the development of new methods for the safe and effective handling of tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate and its derivatives.

Synthesis Methods

Tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate can be synthesized from the reaction of tert-butyl isocyanate and 3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl ethyl carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction is highly exothermic and the product is isolated by filtration.

Scientific Research Applications

Tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate is a versatile reagent that has been used in various organic syntheses, such as the synthesis of polycyclic compounds. It is also used in the development of novel pharmaceuticals, as well as in the synthesis of biologically active compounds. tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate is also used in the synthesis of heterocyclic compounds, such as quinolines and pyridines. In addition, it has been used in the synthesis of polymeric materials for various applications.

properties

IUPAC Name

tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O3/c1-5(14-8(17)18-9(2,3)4)6-15-7(16-19-6)10(11,12)13/h5H,1-4H3,(H,14,17)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENZMYIWZWASQA-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC(=NO1)C(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate

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